molecular formula C21H15N3OS2 B2985712 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide CAS No. 860609-94-5

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide

Cat. No.: B2985712
CAS No.: 860609-94-5
M. Wt: 389.49
InChI Key: VYJAWTKATDUZFO-UHFFFAOYSA-N
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Description

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide (CAS: 860609-94-5) is a sulfur-containing heterocyclic compound with the molecular formula C21H15N3OS2 and a molar mass of 389.49 g/mol . Its structure features a central thienyl ring substituted with cyano, cyanomethylsulfanyl, and phenyl groups, coupled with a 4-methylbenzenecarboxamide moiety.

Properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-14-7-9-16(10-8-14)20(25)24-19-17(13-23)27-21(26-12-11-22)18(19)15-5-3-2-4-6-15/h2-10H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJAWTKATDUZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2C3=CC=CC=C3)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriately substituted thiophenes with cyanoacetic acid derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted thiophenes or benzene derivatives.

Scientific Research Applications

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide is a chemical compound with the molecular formula C21H15N3OS2 . Also referred to as N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}-4-methylbenzamide, it has a CAS number of 860609-94-5 .

Biological Activity
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide, a related compound with a similar structure, is of interest in medicinal chemistry because of its potential biological activities. The biological activity of similar compounds can be attributed to their interaction with biological targets.

Potential Applications based on related research findings:

  • Enzyme Inhibition Cyano and sulfanyl groups in similar compounds can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways, which can lead to various biological effects.
  • Antimicrobial Activity Studies on related compounds suggest antimicrobial properties, likely through the disruption of microbial cell function. For example, one study demonstrated that a similar compound showed inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 10–50 µg/mL.
  • Anticancer Potential Research suggests that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions.

Comparison with Similar Compounds
this compound can be compared to other thiophene derivatives and cyano-containing compounds, such as:

  • 2-Cyano-5-[(cyanomethyl)sulfanyl]benzene-1-thiol
  • N-(2-cyano-4-phenylthiophen-3-yl)acetamide
  • 2-Methylpropanamide derivatives

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Identifier Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituent Variations
Target Compound (CAS: 860609-94-5) C21H15N3OS2 389.49 Thienyl, cyano, cyanomethylsulfanyl, 4-methylbenzenecarboxamide 4-methylbenzene group
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide C20H13N3OS2 375.47 Thienyl, cyano, cyanomethylsulfanyl, benzenecarboxamide Benzene group (no methyl substitution)
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C21H23ClN6OS 466.96 Triazole, chlorophenyl, butylphenyl, acetamide Triazole core vs. thienyl core

Key Observations :

  • The target compound differs from its benzenecarboxamide analog (CAS: 860609-92-3) by the presence of a 4-methyl group on the benzene ring, which increases hydrophobicity and may enhance membrane permeability .
Spectroscopic Features:
  • IR Spectroscopy: The target compound’s cyanomethylsulfanyl group would exhibit C≡N and C=S stretching vibrations (~2200 cm⁻¹ and ~1250 cm⁻¹, respectively), comparable to those observed in triazole-thione derivatives (e.g., 1247–1255 cm⁻¹ for C=S) .
  • NMR : The 4-methylbenzenecarboxamide substituent would show distinct aromatic proton signals (δ 7.2–7.8 ppm) and a methyl singlet (δ ~2.4 ppm), differing from the unsubstituted benzenecarboxamide analog’s spectra .

Biological Activity

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide, identified by CAS number 860609-94-5, is a complex organic compound exhibiting a variety of biological activities. Its unique molecular structure, which includes cyano, sulfanyl, and phenyl functional groups, plays a significant role in its interaction with biological systems. This article reviews the biological activity of this compound based on recent studies and available data.

  • Molecular Formula : C21H15N3OS2
  • Molecular Weight : 389.5 g/mol
  • Purity : >90%
PropertyValue
Boiling Point496.5 ± 45.0 °C (Predicted)
Density1.31 ± 0.1 g/cm³ (Predicted)
pKa12.90 ± 0.70 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano and sulfanyl groups facilitate hydrogen bonding and other non-covalent interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids. The phenyl group may enhance the compound's affinity for various receptors or enzymes, modulating their activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Research has shown that this compound can significantly inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
  • Anti-metastatic Effects : Studies suggest that it may reduce the metastatic potential of cancer cells by inhibiting key signaling pathways involved in cell migration and invasion.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Antifungal Properties : Preliminary tests indicate efficacy against certain fungal strains, pointing towards its utility in antifungal therapies.

Case Studies

  • Study on Breast Cancer Cells : A study published in 2023 evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
  • Antibacterial Efficacy Assessment : An investigation conducted in 2024 assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, confirming its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound can be synthesized via solvent-free methods (e.g., neat stirring or fusion at elevated temperatures) or microwave-assisted reactions using cyclohexanone, sulfur, and aluminum oxide as a solid support with a basic catalyst . Optimization should focus on reaction time, temperature, and catalyst loading. For example, microwave irradiation reduces reaction time while improving yield. Post-synthesis, purity can be verified via HPLC, and yields should be calculated relative to starting materials.

Q. How should researchers approach the spectroscopic characterization (e.g., NMR, IR) of this compound to confirm its structure?

  • Answer : Use a combination of 1^1H/13^13C NMR to confirm the presence of cyano (-CN), sulfanyl (-S-), and aromatic protons. IR spectroscopy can identify functional groups like C≡N (~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}). For new compounds, include microanalysis (C, H, N, S), mass spectrometry (HRMS), and compare with literature data for analogous structures . For replication, document solvent systems, integration ratios, and coupling constants.

Q. What safety protocols are critical when handling the cyanomethylsulfanyl and aromatic groups in this compound?

  • Answer : Use gloveboxes or fume hoods to avoid inhalation/contact with cyano groups. Store the compound at 0–6°C to prevent degradation . For reactions involving sulfanyl groups, avoid strong oxidizers and monitor for H2_2S release. Include toxicity assessments (e.g., LD50_{50}) from analogous compounds in risk evaluations .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s electronic properties?

  • Answer : Perform density functional theory (DFT) calculations to predict UV-Vis absorption spectra, HOMO-LUMO gaps, and electrostatic potentials. Experimentally validate these using cyclic voltammetry (for redox properties) and UV-Vis spectroscopy. Discrepancies may arise from solvent effects or crystal packing; single-crystal X-ray diffraction (via SHELXL ) can clarify structural influences on electronic behavior .

Q. How can SHELX software be utilized to determine the crystal structure of this compound, especially when dealing with twinning or high disorder?

  • Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP constraints and anisotropic displacement parameters (ADPs) to model split positions. Validate refinement with R1_1/wR2_2 residuals (<5%) and check for overfitting using the Hirshfeld test . High-resolution data (≤0.8 Å) improves accuracy for sulfur and cyano groups.

Q. What methodologies are recommended for assessing the compound’s potential as a ligand in metal-organic frameworks (MOFs), considering its sulfur-containing functional groups?

  • Answer : Test coordination behavior via titration with metal salts (e.g., Cu2+^{2+}, Zn2+^{2+}) in DMF/MeOH, monitoring binding via UV-Vis or fluorescence quenching. Single-crystal studies (using SHELXL ) can confirm bonding modes. For MOF stability, perform thermogravimetric analysis (TGA) and gas adsorption experiments (e.g., CO2_2/N2_2) to evaluate porosity .

Q. How can regioselectivity challenges during thiophene ring functionalization be addressed in derivative synthesis?

  • Answer : Use directing groups (e.g., nitro or cyano substituents) to control electrophilic substitution on the thiophene ring. For example, the cyano group at position 2 directs sulfanyl addition to position 5. Verify regiochemistry via NOESY NMR or X-ray crystallography. Microwave-assisted methods improve selectivity in multi-step reactions .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Solvent-free methods, microwave irradiation
Structural Validation X-ray crystallography (SHELXL), NMR/IR
Electronic Properties DFT, cyclic voltammetry, UV-Vis
Coordination Chemistry Titration, TGA, gas adsorption

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